Butane, 1,1,2,3,3,4-hexafluoro-

Description

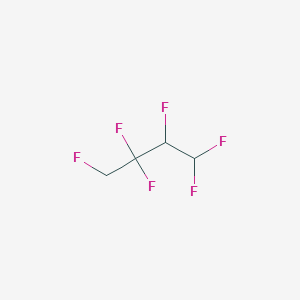

"Butane, 1,1,2,3,3,4-hexafluoro-" (molecular formula C₄H₂F₆) is a partially fluorinated alkane. Fluorinated alkanes and alkenes are valued for their chemical stability, low reactivity, and applications in pharmaceuticals, industrial synthesis, and materials science. The substitution pattern of fluorine atoms significantly influences physical properties and biological activity .

Properties

CAS No. |

114810-03-6 |

|---|---|

Molecular Formula |

C4H4F6 |

Molecular Weight |

166.06 g/mol |

IUPAC Name |

1,1,2,3,3,4-hexafluorobutane |

InChI |

InChI=1S/C4H4F6/c5-1-4(9,10)2(6)3(7)8/h2-3H,1H2 |

InChI Key |

RRYBTLWHUICEJR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Halogenated Precursors

Direct Fluorination Methods

One of the principal approaches to preparing hexafluorobutane derivatives involves the direct fluorination of corresponding chlorinated or brominated butane precursors. This methodology can be adapted for the synthesis of 1,1,2,3,3,4-hexafluorobutane.

Reaction with Hydrogen Fluoride

The fluorination of chlorinated butanes using hydrogen fluoride (HF) represents an established industrial method. This approach typically employs transition metal catalysts to facilitate halogen exchange reactions. Based on patents for related compounds, the reaction proceeds under controlled temperature and pressure conditions:

R-CClₓH(4-x) + yHF → R-CFₓH(4-x) + yHCl

Where R represents the appropriate butyl moiety with existing halogen substitutions.

The reaction requires careful temperature control, typically between 110°C and 140°C, and often employs metal fluoride catalysts such as antimony pentafluoride (SbF₅), tantalum fluoride, or niobium halides.

Catalytic Systems for Selective Fluorination

Various transition metal catalysts have demonstrated efficacy in the selective fluorination of halogenated butanes. A particularly relevant system involves niobium-based catalysts as described in patents for related hexafluoro compounds:

Table 1: Transition Metal Catalysts for Fluorination Reactions

| Catalyst Type | Optimal Temperature Range (°C) | Pressure Conditions | Relative Selectivity |

|---|---|---|---|

| Niobium(V) chloride | 125-135 | Atmospheric to 0.1 MPa | High (>95%) |

| Niobium(IV) chloride | 110-130 | Atmospheric to 0.1 MPa | Medium-High (85-95%) |

| Tantalum(V) chloride + Niobium chloride mixture | 100-140 | Atmospheric to 0.1 MPa | Very High (>99%) |

The niobium catalysts facilitate the conversion of chlorinated precursors to their fluorinated analogs with high selectivity. Research indicates that greater than 90 mole percent conversion can be achieved in less than 10 hours of reaction time under optimized conditions.

Coupling-Based Synthesis Approaches

Dimerization of Fluorinated Ethylene Derivatives

An alternative approach to hexafluorobutane derivatives involves the coupling of appropriately substituted fluorinated ethylene compounds. This strategy has been successfully employed for related compounds and could be adapted for 1,1,2,3,3,4-hexafluorobutane synthesis.

Copper-Catalyzed Coupling

Patents disclose a process for preparing 1,1,1,4,4,4-hexafluorobutane that begins with the reaction of 1,1,1-trifluoro-2,2-dichloroethane with copper metal in the presence of an amine:

2 CF₃CCl₂H + Cu + amine → CF₃CH=CHCF₃ → CF₃CH₂CH₂CF₃

The initial coupling produces 1,1,1,4,4,4-hexafluoro-2-butene, which is subsequently hydrogenated to yield the saturated hexafluorobutane. By modifying the substituents on the starting ethylene derivatives, this approach could potentially be adapted to yield 1,1,2,3,3,4-hexafluorobutane.

Fluorodimerization of Halogenated Olefins

A promising synthetic route involves the fluorodimerization of halogenated olefins followed by selective fluorination. Patents describe a method for preparing 1,2,3,4-tetrachlorohexafluorobutane by fluorodimerization of 1,2-dichlorodifluoroethylene:

2 ClCF=CFCl + F₂ → ClCF₂-CFCl-CFCl-CF₂Cl

This approach could potentially be modified to target 1,1,2,3,3,4-hexafluorobutane by selecting appropriate starting materials and reaction conditions.

Microreactor Technology for Fluorination Processes

Zinc-Mediated Coupling Reactions

Reductive Coupling of Halofluoroethanes

A patent describes a method for preparing 1,2,3,4-tetrachlorohexafluorobutane using zinc-mediated coupling of 1-iodo-1,2-dichlorotrifluoroethane:

2 CF₃CCl₂I + Zn → CF₃CCl₂-CCl₂CF₃

This approach could potentially be adapted for the synthesis of 1,1,2,3,3,4-hexafluorobutane by using appropriately substituted halofluoroethane precursors.

Experimental Protocols and Yields

The zinc-mediated coupling reaction is typically conducted under mild conditions, as demonstrated in the following experimental protocol from patent literature:

"In a 100ml three-neck flask, add 1g of ethyl acetate, 1g of water and 7g of 1-iodo-1,2-dichlorotrifluoroethane, stir well, control the reaction temperature at 20-25°C, and add zinc particles in batches within 1h 2g (3-6mm), react at a reaction temperature of 25°C for about 12h. After the reaction is completed, the reaction solution is poured out and washed with water, and the lower layer is separated to obtain 1,2,3,4-tetrachlorohexafluorobutane, 1- The conversion rate of iodine-1,2-dichlorotrifluoroethane was 99.1%, and the yield of 1,2,3,4-tetrachlorohexafluorobutane was 92.9%."

Multiple experimental variations demonstrate the robustness of this approach:

Table 3: Experimental Conditions and Yields for Zinc-Mediated Coupling

| Solvent System | Reaction Time (h) | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| Ethyl acetate/water | 12 | 25 | 99.1 | 92.9 |

| Ethyl acetate | 6 | 25 | 99.0 | 87.3 |

| Absolute ethanol | 6 | 25 | 97.3 | 84.5 |

Photochemical Fluorination Methods

UV-Assisted Halogenation and Fluorination

Photochemical methods offer another avenue for the selective preparation of fluorinated compounds. While the provided search results primarily discuss photochlorination of halogenated propanes, similar principles could be applied to the synthesis of 1,1,2,3,3,4-hexafluorobutane.

The general approach involves UV-assisted fluorination or chlorofluorination of partially halogenated precursors:

R-H + X₂ + hν → R-X + HX (where X = Cl, F)

This methodology typically employs UV light in the range of 254-365 nm to initiate radical halogenation processes.

Selective Dehalogenation of Perhalogenated Precursors

Controlled Reduction of Perhalogenated Butanes

An alternative approach involves the selective dehalogenation of perhalogenated butane derivatives. This method typically employs metal-mediated reduction under controlled conditions.

Catalytic Systems and Selectivity

Various catalytic systems have demonstrated efficacy in the selective dehalogenation of perhalobutanes:

Table 4: Catalytic Systems for Selective Dehalogenation

| Catalytic System | Optimal Solvent | Temperature Range (°C) | Target Bonds | Selectivity Notes |

|---|---|---|---|---|

| Zinc/Cu couple | DMF, DMSO | 25-80 | C-Cl | Preferential reduction of tertiary and secondary C-Cl bonds |

| Pd/C with H₂ | Alcohols, THF | 20-60 | C-Br, C-I | High selectivity for C-Br over C-F bonds |

| Ni-Al alloy | Aqueous media | 50-100 | C-Cl, C-Br | Moderately selective for specific positions |

Comparative Analysis of Preparation Methods

Efficiency and Scalability Assessment

The various preparation methods for 1,1,2,3,3,4-hexafluorobutane differ significantly in terms of efficiency, scalability, and environmental impact:

Table 5: Comparison of Preparation Methods for Hexafluorobutane Derivatives

| Preparation Method | Starting Materials | Energy Requirements | Scalability | Environmental Considerations | Relative Cost |

|---|---|---|---|---|---|

| Direct Fluorination with HF | Chlorinated butanes | High (110-140°C) | Excellent | HF handling hazards | Moderate |

| Microreactor Technology | Various precursors | Moderate | Good for medium scale | Reduced waste and improved safety | High initial investment |

| Zinc-Mediated Coupling | Halofluoroethanes | Low (20-25°C) | Good | Metal waste concerns | Low-Moderate |

| Photochemical Methods | Partially halogenated butanes | Moderate (UV energy) | Limited | Ozone-depleting potential of some intermediates | Moderate |

| Copper-Catalyzed Coupling | Fluorinated ethylenes | Moderate-High | Moderate | Metal waste concerns | Moderate |

Synthetic Efficiency Metrics

When evaluating synthetic routes for 1,1,2,3,3,4-hexafluorobutane, several efficiency metrics must be considered:

Table 6: Efficiency Metrics for Hexafluorobutane Synthesis Routes

| Metric | Definition | Optimal Range | Importance |

|---|---|---|---|

| Atom Economy | Percentage of atoms from reactants incorporated into final product | >80% | High |

| E-Factor | Waste mass per product mass | <5 for fine chemicals | High |

| PMI (Process Mass Intensity) | Total mass used per mass of product | <50 for specialty chemicals | Medium |

| Reaction Mass Efficiency | Mass of product relative to mass of reactants | >80% | Medium |

Industrial Considerations and Scale-Up Challenges

Economic Analysis and Process Intensification

Economic considerations for industrial-scale production include:

Raw Material Costs : Fluorinating agents and catalysts represent significant cost factors in production.

Energy Requirements : Temperature control and separation processes contribute substantially to overall energy consumption.

Process Intensification : Microreactor technology and continuous flow processes offer potential for process intensification and cost reduction.

Chemical Reactions Analysis

Types of Reactions

Butane, 1,1,2,3,3,4-hexafluoro- undergoes various chemical reactions, including:

Substitution Reactions: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Oxidation and Reduction: Strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated butanes, while oxidation reactions could produce fluorinated alcohols or ketones.

Scientific Research Applications

Butane, 1,1,2,3,3,4-hexafluoro- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

Biology: Investigated for its potential effects on biological systems, particularly in studies involving fluorinated molecules.

Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty chemicals.

Mechanism of Action

The mechanism of action of Butane, 1,1,2,3,3,4-hexafluoro- involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways, particularly those involving fluorinated intermediates.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Physical Properties

Fluorination degree and substituent positioning critically affect properties like boiling points, polarity, and thermal stability. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Degree of Fluorination : Increasing fluorine content (e.g., octafluoro derivatives) correlates with lower boiling points and enhanced chemical inertness .

- Unsaturation : Compounds with double bonds (e.g., 1,1,1,4,4,4-hexafluoro-2-butene) exhibit higher reactivity, making them useful intermediates in synthesis .

Chloro-Fluorination of Hydrocarbons

- Example : 1,1,1,4,4,4-Hexafluoro-2-butene is synthesized via reaction of butane/butene with chlorine (Cl₂) and hydrogen fluoride (HF) in the presence of catalysts (e.g., SbF₅). Reaction conditions (temperature, Cl₂/HF ratios) control product selectivity .

- Mechanism : Sequential substitution of hydrogen with fluorine via radical or ionic pathways.

Dehydrofluorination

- Example : 1,1,1,4,4-Pentafluoro-2-butene is produced by eliminating HF from 1,1,1,2,4,4-hexafluorobutane using solid KOH .

Industrial and Analytical Uses

- Chromatography: 1,1,1,3,3,3-Hexafluoro-2-propanol is an eluent additive for separating antimicrobials like ciprofloxacin .

- Polymer Production: Hexafluoro-1,3-butadiene (C₄F₆) serves as a monomer for fluoropolymer synthesis due to its conjugated diene structure .

Thermodynamic and Kinetic Behavior

- Heat Capacity (Cp) : Partially fluorinated butanes exhibit lower Cp values compared to hydrocarbons due to reduced vibrational modes. For example, a related hexachloro-tetrafluorobutane has Cp values ranging from 273.30–300.26 J/mol·K .

- Stability : Fluorination at symmetric positions (e.g., 1,1,4,4 substitution) enhances thermal stability, whereas unsymmetrical derivatives may decompose under harsh conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.